molecular formula C20H16ClFN4O2S B11375423 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide

5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide

Cat. No.: B11375423
M. Wt: 430.9 g/mol
InChI Key: HWUGIEWKFUHZSN-UHFFFAOYSA-N
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Description

5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the 4-acetamidophenyl Group: This step involves the coupling of the 4-acetamidophenyl group to the pyrimidine core, which can be done using a palladium-catalyzed cross-coupling reaction.

    Introduction of the 4-fluorophenylmethylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and sulfanyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitutions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-acetamidophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
  • 5-chloro-N-(4-acetamidophenyl)-2-{[(4-bromophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
  • 5-chloro-N-(4-acetamidophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide lies in the presence of the 4-fluorophenylmethylsulfanyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. This fluorine substitution can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile.

Properties

Molecular Formula

C20H16ClFN4O2S

Molecular Weight

430.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16ClFN4O2S/c1-12(27)24-15-6-8-16(9-7-15)25-19(28)18-17(21)10-23-20(26-18)29-11-13-2-4-14(22)5-3-13/h2-10H,11H2,1H3,(H,24,27)(H,25,28)

InChI Key

HWUGIEWKFUHZSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

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